3-(difluoromethyl)-6-(1-ethyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Overview
Description
3-(difluoromethyl)-6-(1-ethyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a useful research compound. Its molecular formula is C9H8F2N6S and its molecular weight is 270.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 270.04992178 g/mol and the complexity rating of the compound is 309. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Anticancer Activity
The synthesis of triazolo-thiadiazoles and their analogs has been extensively studied for their potential anticancer activities. For example, compounds with the triazolo-thiadiazole scaffold have been evaluated for their in vitro antioxidant properties and anticancer activity, specifically against hepatocellular carcinoma cell lines like HepG2. Studies show that these compounds exhibit dose-dependent cytotoxic effects, with some demonstrating significant inhibition of cancer cell growth, suggesting their potential as anticancer agents (Sunil et al., 2010). Furthermore, the introduction of fluorine atoms and other substituents into the triazolo-thiadiazole core has been explored to enhance the anticancer activity of these compounds, with some showing promising results against various cancer cell lines (Chowrasia et al., 2017).
Antimicrobial and Antifungal Properties
Research has also focused on the antimicrobial and antifungal properties of triazolo-thiadiazole derivatives. These compounds have been synthesized and tested for their ability to inhibit the growth of various bacterial and fungal strains. The results from such studies indicate that these derivatives can serve as potent antimicrobial and antifungal agents, with some compounds exhibiting significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi (Amir et al., 2007).
Insecticidal and Nematicidal Activities
The application of triazolo-thiadiazole derivatives extends beyond pharmacology into agriculture, where some derivatives have been assessed for their insecticidal and nematicidal activities. Studies have demonstrated that these compounds can be effective against various agricultural pests, including the cotton leafworm and root-knot nematodes, highlighting their potential as agrochemical agents (Fadda et al., 2017).
Properties
IUPAC Name |
3-(difluoromethyl)-6-(2-ethylpyrazol-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2N6S/c1-2-16-5(3-4-12-16)8-15-17-7(6(10)11)13-14-9(17)18-8/h3-4,6H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBTQXKHDHMAQML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C2=NN3C(=NN=C3S2)C(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2N6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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